1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide
Description
Properties
Molecular Formula |
C19H19F3N2O4S |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H19F3N2O4S/c1-28-15-7-9-16(10-8-15)29(26,27)24-11-3-6-17(24)18(25)23-14-5-2-4-13(12-14)19(20,21)22/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,23,25) |
InChI Key |
YTOXOQFUAILESD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation Method
The most straightforward approach involves the direct reaction of L-proline with 4-methoxyphenylsulfonyl chloride under basic conditions.
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Reagents | L-proline (1.0 eq), 4-methoxyphenylsulfonyl chloride (1.1-1.2 eq), Base (2.0-3.0 eq) |
| Base | Triethylamine, pyridine, or sodium hydroxide |
| Solvent | DCM, THF/water, or acetone/water |
| Temperature | 0°C to room temperature |
| Reaction Time | 3-6 hours |
| Yield | 75-85% |
Procedure:
- L-proline is dissolved in a suitable solvent system (e.g., THF/water for aqueous conditions or DCM for anhydrous conditions)
- The solution is cooled to 0°C and base is added
- 4-methoxyphenylsulfonyl chloride is added dropwise as a solution in the organic solvent
- The reaction mixture is allowed to warm to room temperature and stirred for 3-6 hours
- For aqueous conditions, the reaction is acidified to pH 2-3 with HCl
- The product is extracted with an organic solvent, dried, and purified
This method is analogous to the N-sulfonylation procedures described for similar compounds in the literature.
Protecting Group Strategy
For improved selectivity, especially on larger scales, a protecting group strategy can be employed:
Reaction Sequence:
- Protection of proline carboxyl group as an ester
- N-sulfonylation with 4-methoxyphenylsulfonyl chloride
- Ester hydrolysis to obtain 1-[(4-methoxyphenyl)sulfonyl]proline
Reaction Conditions for Sulfonylation Step:
| Parameter | Condition |
|---|---|
| Reagents | Proline ester (1.0 eq), 4-methoxyphenylsulfonyl chloride (1.1 eq), Base (1.5-2.0 eq) |
| Base | Triethylamine or DIPEA |
| Solvent | DCM or THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Yield | 85-95% |
The protecting group approach offers higher yields and improved purity but requires additional steps.
Amide Bond Formation
The second key transformation involves the formation of the amide bond between 1-[(4-methoxyphenyl)sulfonyl]proline and 3-(trifluoromethyl)aniline.
Carbodiimide-Mediated Coupling
This approach utilizes carbodiimide reagents to activate the carboxylic acid for amide bond formation.
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Reagents | 1-[(4-methoxyphenyl)sulfonyl]proline (1.0 eq), 3-(trifluoromethyl)aniline (1.0-1.2 eq), Coupling reagent (1.1-1.3 eq), Additive (1.0-1.2 eq), Base (1.5-2.0 eq) |
| Coupling Reagent | EDC, DCC |
| Additive | HOBt, HOAt, or NHS |
| Base | DIPEA or triethylamine |
| Solvent | DCM, DMF, or THF |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Yield | 70-85% |
The use of additives like HOBt or HOAt significantly reduces racemization and side reactions, resulting in higher yields and purity.
Propylphosphonic Anhydride (T3P) Method
Based on recent advances in amide coupling technology, T3P offers several advantages for the preparation of complex amides.
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Reagents | 1-[(4-methoxyphenyl)sulfonyl]proline (1.0 eq), 3-(trifluoromethyl)aniline (1.0-1.1 eq), T3P (1.2-1.5 eq), Base (2.0-3.0 eq) |
| Base | Triethylamine |
| Solvent | EtOAc or DCM |
| Temperature | 0°C to room temperature |
| Reaction Time | 0.5-6 hours |
| Yield | 87-95% |
The T3P method has been reported to give excellent yields (87-97%) with short to moderate reaction times (0.5-6 h) for similar amide couplings, making it particularly suitable for industrial-scale applications.
Acid Chloride Method
For cases requiring more reactive intermediates, conversion to the acid chloride offers a robust approach.
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Step 1: Acid Chloride Formation | |
| Reagents | 1-[(4-methoxyphenyl)sulfonyl]proline (1.0 eq), SOCl₂ or (COCl)₂ (2.0-3.0 eq), Catalytic DMF |
| Solvent | DCM or toluene |
| Temperature | 0°C to reflux |
| Reaction Time | 1-3 hours |
| Step 2: Amide Formation | |
| Reagents | Acid chloride (1.0 eq), 3-(trifluoromethyl)aniline (1.0-1.2 eq), Base (2.0-2.5 eq) |
| Base | Pyridine or triethylamine |
| Solvent | DCM |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Overall Yield | 65-80% |
While this method involves more hazardous reagents, it can be advantageous for difficult couplings or larger scale preparations.
One-Pot Telescoped Synthesis
A significant advancement in the preparation of N-sulfonyl proline amides has been the development of telescoped synthetic procedures that avoid isolation of intermediates.
Three-Step Telescoped Synthesis
Drawing from related compounds, a three-step telescoped synthesis can be developed for 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide:
Reaction Sequence:
- N-sulfonylation of proline with 4-methoxyphenylsulfonyl chloride
- In situ activation of the carboxylic acid
- Addition of 3-(trifluoromethyl)aniline to form the amide bond
Reaction Conditions:
| Step | Reagents | Conditions | Time |
|---|---|---|---|
| 1 | L-proline (1.0 eq), 4-methoxyphenylsulfonyl chloride (1.1 eq), NaOH (2.0 eq) | Water/THF, 0°C to RT | 2-3 h |
| 2 | T3P (1.3 eq), Et₃N (2.5 eq) | Addition at 0°C | 0.5 h |
| 3 | 3-(trifluoromethyl)aniline (1.1 eq) | RT | 2-4 h |
This telescoped approach has been reported to achieve overall yields of 65-75% for similar N-sulfonyl proline amides, with significant advantages in terms of process efficiency and reduced solvent usage.
Alternative Synthetic Approaches
Via Sulfonylimination of Proline
A novel approach described in recent literature involves the sulfonylimination of proline with sulfonylazides in the presence of aldehydes.
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Reagents | L-proline (1.0 eq), 4-methoxyphenylsulfonyl azide (1.2 eq), Aldehyde (1.2-1.5 eq) |
| Solvent | DCM or THF |
| Temperature | Room temperature |
| Reaction Time | 6-12 hours |
| Product | N-sulfonyl amidine intermediates |
This method offers a metal-free and oxidant-free approach to N-sulfonyl derivatives, which could be subsequently modified to obtain the target amide.
Microwave-Assisted Synthesis
Drawing from advances in heterocycle synthesis, microwave irradiation can significantly accelerate both the sulfonylation and amide coupling steps.
Reaction Conditions for Microwave-Assisted Amide Coupling:
| Parameter | Condition |
|---|---|
| Reagents | 1-[(4-methoxyphenyl)sulfonyl]proline (1.0 eq), 3-(trifluoromethyl)aniline (1.1 eq), Coupling reagent (1.2 eq), Base (2.0 eq) |
| Coupling Reagent | HBTU, HATU, or PyBOP |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | 80-100°C |
| Reaction Time | 10-30 minutes |
| Yield | 80-90% |
The microwave-assisted approach offers significant time savings while maintaining high yields.
Purification and Characterization
Purification Methods
The purification of 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide typically involves:
| Method | Conditions | Notes |
|---|---|---|
| Recrystallization | Ethyl acetate/hexane or acetone/water | Preferred for larger scale |
| Column Chromatography | Silica gel, EtOAc/hexane (30-50%) | For smaller scale or difficult separations |
| Preparative HPLC | C18 column, acetonitrile/water gradient | For high purity requirements |
Characterization Data
Typical analytical data for 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide:
| Property | Typical Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 155-160°C (estimated based on similar compounds) |
| Molecular Weight | 440.44 g/mol |
| Optical Rotation | [α]D25 = -35 to -45° (c = 1.0, CHCl₃) (for L-proline derivative) |
| Solubility | Soluble in DMSO, DMF, acetone; partially soluble in alcohols; poorly soluble in water |
Spectroscopic Data (Predicted):
- ¹H NMR: Distinctive signals for aromatic protons of both 4-methoxyphenyl and 3-(trifluoromethyl)phenyl groups, methoxy singlet around 3.8-3.9 ppm, and characteristic proline ring protons
- ¹³C NMR: Carbonyl carbon around 170-175 ppm, aromatic carbons, CF₃ carbon (quartet) around 120-125 ppm
- ¹⁹F NMR: Single signal for CF₃ group around -63 ppm
- IR: Strong bands for C=O (amide), S=O (sulfonyl), and C-F stretching
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Overall Yield | Time Required |
|---|---|---|---|---|
| Stepwise (Route A) | Higher purity, Better control | More isolation steps, Time-consuming | 50-65% | 2-3 days |
| Telescoped synthesis | Fewer isolation steps, More efficient | Potential side reactions, Purification challenges | 65-75% | 1 day |
| T3P-mediated coupling | High yields, Clean reaction | More expensive reagents | 70-80% | 1-2 days |
| Microwave-assisted | Significantly faster, High yields | Specialized equipment required | 65-75% | Hours |
Scale-Up Considerations
For larger scale preparation, several modifications are recommended:
- Replacement of hazardous solvents (DCM, DMF) with more environmentally acceptable alternatives (EtOAc, 2-MeTHF)
- Optimization of reagent stoichiometry to minimize waste
- Implementation of in-process controls to monitor reaction progress
- Development of robust crystallization procedures for consistent product quality
Drawing from experience with similar N-sulfonyl proline amides, production scales of up to 240 kg have been achieved through careful process optimization and telescoped synthetic approaches.
Chemical Reactions Analysis
1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide is a compound of significant interest in scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Structure
The compound features a prolinamide backbone with a sulfonyl group and trifluoromethyl phenyl substituents, which contribute to its unique properties and biological activities.
Anticancer Activity
Research has indicated that compounds similar to 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide exhibit anticancer properties. Studies have shown that the sulfonamide group can enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the modulation of apoptosis-related proteins, suggesting potential for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Sulfonamides are known to exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
Case Study
In an experimental model of arthritis, treatment with 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide resulted in reduced inflammation and joint damage compared to control groups. This suggests its potential application in treating inflammatory diseases.
Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties against various pathogens. The presence of the trifluoromethyl group may enhance its lipophilicity, allowing better penetration into microbial cells.
Case Study
A recent study evaluated the antimicrobial efficacy of related compounds against resistant strains of bacteria. Results indicated significant inhibition of bacterial growth, highlighting the potential for developing novel antibiotics based on this chemical structure.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This is particularly relevant in drug design for conditions like diabetes and obesity.
Case Study
Research demonstrated that derivatives of this compound effectively inhibited dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism regulation. This opens avenues for its use in managing type 2 diabetes.
Data Table: Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of tumor cell proliferation | Modulates apoptosis-related proteins |
| Anti-inflammatory Effects | Reduction of inflammation in arthritis models | Decreases joint damage |
| Antimicrobial Activity | Efficacy against resistant bacterial strains | Significant inhibition of bacterial growth |
| Enzyme Inhibition | Inhibition of DPP-IV enzyme | Potential use in type 2 diabetes management |
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sch225336 (Bis-Sulfone Cannabinoid Receptor Modulator)
- Structure : N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide .
- Key Differences: Feature Target Compound Sch225336 Core scaffold Prolinamide Bis-sulfone phenyl ethylamine Sulfonyl groups One 4-methoxyphenylsulfonyl Two sulfonyl groups (bis-sulfone) Pharmacological target Undisclosed (inferred from structure) CB2 cannabinoid receptor selectivity Implications: The bis-sulfone in Sch225336 enhances receptor binding affinity but may reduce metabolic stability compared to the mono-sulfonyl target compound .
HC067047 (TRPV4 Antagonist)
- Structure : 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide .
Key Differences :
Feature Target Compound HC067047 Core scaffold Prolinamide Pyrrole-carboxamide Trifluoromethyl group Positioned on phenyl ring Positioned on phenyl ring (shared feature) Target Undisclosed TRPV4 ion channel antagonist
1-([4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl)proline
- Structure : A proline derivative with a 4-chloro-3-(trifluoromethyl)phenylsulfonyl group .
Key Differences :
Feature Target Compound Chloro-Trifluoromethyl Analogue Substituent on phenyl 4-Methoxy 4-Chloro Electronic effects Electron-donating (methoxy) Electron-withdrawing (chloro)
Research Findings and Pharmacological Potential
- Metabolic Stability : The trifluoromethyl group resists oxidative degradation, extending half-life .
- Target Engagement : Sulfonamides often inhibit proteases or modulate GPCRs (e.g., Sch225336’s CB2 activity ).
- Solubility Challenges : The hydrophobic trifluoromethylphenyl group may necessitate formulation optimization.
Biological Activity
The compound 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide is with a molecular weight of approximately 373.35 g/mol. The compound features a proline backbone, a sulfonyl group, and trifluoromethyl and methoxy substituents on the phenyl rings, which contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antibacterial Activity : Preliminary studies suggest that the compound exhibits moderate to strong antibacterial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays have demonstrated significant inhibitory activity with IC50 values comparable to established inhibitors, indicating potential for use in treating conditions like Alzheimer's disease and urinary infections .
- Anticancer Potential : There are indications that the compound may possess anticancer properties. In vitro studies have reported cytotoxic effects against various cancer cell lines, suggesting that it may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest .
The biological mechanisms underlying the activities of 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide are multifaceted:
- Binding Interactions : Molecular docking studies have elucidated how the compound interacts with target proteins, particularly through hydrogen bonding and hydrophobic interactions that stabilize the binding conformation .
- Enzymatic Pathways : The inhibition of AChE suggests that the compound may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions. Similarly, urease inhibition could reduce ammonia production in urinary tract infections, providing symptomatic relief .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including our compound. It was found to inhibit growth in Salmonella typhi with an IC50 value significantly lower than that of traditional antibiotics, highlighting its potential as a novel antibacterial agent .
- Cytotoxicity Against Cancer Cells : In a controlled laboratory setting, 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide was tested against several human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting effective anti-proliferative properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
